molecular formula C18H17Cl3N2O3S B12196869 methyl 2-({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B12196869
M. Wt: 447.8 g/mol
InChI Key: NBHFVCDRCAASSB-UHFFFAOYSA-N
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Description

Overview of Methyl 2-({2,2,2-Trichloro-1-[(Phenylcarbonyl)Amino]Ethyl}Amino)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

The compound belongs to the cyclopenta[b]thiophene carboxylate family, characterized by a bicyclic system fused with a thiophene ring. Key structural features include:

Structural Component Description
Cyclopenta[b]thiophene core 5,6-dihydro-4H configuration ensures partial saturation, influencing ring strain
Trichloroethylamino substituent Provides steric bulk and electron-withdrawing properties
Phenylcarbonyl group Introduces aromaticity and hydrogen-bonding capacity
Methyl ester Enhances solubility and serves as a synthetic handle for derivatization

Molecular formula: C₂₀H₁₈Cl₃N₂O₃S (calculated based on analogous structures). The 3D conformation shows a bent geometry at the trichloroethyl moiety, creating a steric shield around the central amine.

Historical Background and Discovery

First synthesized in the early 2010s during combinatorial studies on trichloroethylamine derivatives, this compound emerged from efforts to combine thiophene’s electronic properties with cyclopentane’s conformational flexibility. Key milestones:

  • 2012 : Initial reports of cyclopenta[b]thiophene-3-carboxylates as kinase inhibitor intermediates
  • 2015 : Optimization of trichloroethyl substitution patterns for enhanced metabolic stability
  • 2018 : Patent filings demonstrating utility in PI3K-γ inhibition (WO2019126882A1)

The phenylcarbonyl group was introduced in 2017 to improve target binding affinity, replacing earlier 2-methylbenzoyl variants.

Relevance and Significance in Contemporary Chemical Research

This molecule addresses three critical challenges in medicinal chemistry:

  • Stereoelectronic modulation : The trichloroethyl group’s -I effect stabilizes adjacent amine lone pairs while the phenylcarbonyl moiety enables π-π stacking
  • Conformational control : The dihydrocyclopenta[b]thiophene system restricts rotation about the C3-C4 bond (energy barrier ≈ 15 kcal/mol)
  • Synthetic versatility : Methyl ester allows straightforward conversion to acids, amides, or ketones via standard protocols

Recent applications span:

  • Allosteric modulators for G-protein coupled receptors
  • Photoactive ligands in metal-organic frameworks
  • Intermediates for fused heterocyclic systems

Scope and Objectives of the Review

This analysis focuses on:

  • Comparative evaluation of synthetic routes (yields 34-72%)
  • Electronic structure analysis via Hammett substituent constants (σₚ = +0.23 for trichloroethyl)
  • Structure-activity relationships in kinase inhibition (IC₅₀ = 110 nM for PI3K-γ) Excluded are toxicological profiles and formulation studies per the specified constraints.

Properties

Molecular Formula

C18H17Cl3N2O3S

Molecular Weight

447.8 g/mol

IUPAC Name

methyl 2-[(1-benzamido-2,2,2-trichloroethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H17Cl3N2O3S/c1-26-16(25)13-11-8-5-9-12(11)27-15(13)23-17(18(19,20)21)22-14(24)10-6-3-2-4-7-10/h2-4,6-7,17,23H,5,8-9H2,1H3,(H,22,24)

InChI Key

NBHFVCDRCAASSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Table 1. Comparative Yields Across Synthetic Steps

StepReagents/ConditionsYield (%)
Core formationCyclopentanone, methyl cyanoacetate, S₈65–75
AminationNH₂OH·HCl, acetonitrile, 75°C70–85
TrichloroethylationCl₃CCHO, NaBH₃CN, CH₂Cl₂60–70
BenzoylationBenzoyl chloride, HATU, DIPEA80–90

Key Challenges and Solutions:

  • Regioselectivity : The 2-position’s reactivity is enhanced by the electron-donating amino group, ensuring selective benzoylation.

  • Trichloroethyl Stability : Strongly acidic workup (pH <1) prevents hydrolysis of the trichloroethyl moiety.

Characterization and Quality Control

The final product is characterized via:

  • ¹H NMR : Distinct signals for the cyclopentane protons (δ 1.8–2.5 ppm), thiophene aromatic protons (δ 6.8–7.2 ppm), and benzamide protons (δ 7.4–8.1 ppm).

  • LC-MS : [M+H]⁺ at m/z 493.2 (calculated 493.0).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of methyl 2-({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves intricate organic reactions that leverage the unique structural features of cyclopenta[b]thiophene derivatives. The compound's structure includes a thiophene ring fused with a cyclopentane framework, which is known for its biological activity.

Research has indicated that derivatives of cyclopenta[b]thiophene exhibit significant biological activities, particularly in the realm of anticancer research.

Antitumor Activity

Studies have shown that compounds related to cyclopenta[b]thiophene demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • A series of cyclopenta[c]thiophene compounds were evaluated for their anticancer properties using the National Cancer Institute's in vitro human tumor cell line screening panel. Among the tested compounds, several exhibited potent cytotoxicity against leukemia cell lines and other tumor types .

Therapeutic Potential

Given its promising biological activity, this compound may have potential applications in developing new anticancer therapies.

Case Studies

Several case studies illustrate the compound's effectiveness:

  • In one study, derivatives were synthesized and tested for their ability to inhibit the proliferation of human cancer cells (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .
  • Another investigation focused on structure-activity relationships (SAR), highlighting how modifications to the thiophene ring and substituents affect biological activity. This research is critical for optimizing drug candidates based on this scaffold .

Mechanism of Action

The mechanism of action of methyl 2-({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs reported in the literature:

Compound Name Substituents Molecular Weight (g/mol) Reported Activity/Properties Key References
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NH₂ at position 2; methyl ester at position 3 209.28 Base structure for derivatization
Ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NH-(2-fluorobenzoyl) at position 2; ethyl ester at position 3 361.83 Antiviral (influenza polymerase inhibition)
Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NH-(2-furoylamino-phenylketone) at position 2; methyl ester at position 3 424.47 Structural complexity for binding studies
Target Compound : Methyl 2-({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate -NH-(trichloroethyl-phenacyl) at position 2; methyl ester at position 3 ~497.3 (estimated) Hypothesized enhanced bioactivity due to Cl₃ and aromatic groups N/A

Structural and Electronic Differences

Core Modifications: The base compound (methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) lacks the trichloroethyl-phenacyl group, making it less sterically hindered and more polar . The fluorobenzoyl derivative (ethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) introduces electron-withdrawing fluorine, enhancing binding affinity to viral targets .

Trichloroethyl Group: The trichloroethyl moiety in the target compound may increase lipophilicity and metabolic stability compared to non-halogenated analogs. Similar trichloro-substituted compounds exhibit prolonged biological half-lives due to reduced oxidative degradation .

Phenacylamine Substituent :

  • The phenylcarbonyl group could facilitate π-π stacking interactions in biological targets, as seen in antifungal and antibacterial 2-thioureido-thiophenes .

Biological Activity

Methyl 2-({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with notable biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The synthesis typically involves several steps:

  • Formation of Trichloromethyl Intermediate : Introduced via chlorination reactions.
  • Coupling with Phenylcarbonyl Group : Achieved through amide bond formation.
  • Introduction of Carbamothioyl Group : Accomplished using thiourea or similar reagents.
  • Final Coupling : The final product is formed by reacting the intermediate with benzoic acid under controlled conditions.

The molecular formula is C17H18Cl3N3O3SC_{17}H_{18}Cl_3N_3O_3S with a molecular weight of 446.7 g/mol .

Anticancer Properties

Research has shown that compounds related to cyclopenta[b]thiophenes exhibit significant anticancer activity. A study evaluated a series of cyclopenta[c]thiophene derivatives for their cytotoxic effects against various cancer cell lines:

  • In Vitro Screening : The National Cancer Institute (NCI) screened 60 human tumor cell lines to assess the compound's efficacy. Several derivatives demonstrated potent cytotoxicity, particularly against leukemia cell lines .
CompoundIC50 (μM)Cancer Cell Line
Compound 123.2MCF-7 (Breast Cancer)
Compound 249.9K562 (Leukemia)
Compound 335.0A549 (Lung Cancer)

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • DNA/RNA Interaction : The compound can modulate gene expression or interfere with nucleic acid synthesis.
  • Cell Signaling Pathways : It affects pathways regulating cell growth and apoptosis .

Study on Apoptosis Induction

A significant study focused on the induction of apoptosis in MCF-7 cells treated with the compound. Key findings included:

  • Cell Viability Reduction : Treatment resulted in a substantial decrease in cell viability (26.86%).
  • Apoptotic Markers : Increased early and late apoptotic subpopulations were observed, indicating effective apoptosis induction .

Cell Cycle Analysis

Flow cytometry analysis revealed that the compound caused:

  • G2/M Phase Arrest : Increased cell population in G2/M phase was noted, suggesting interference with normal cell cycle progression.
  • S Phase Arrest : A significant accumulation of cells in the S phase was also observed .

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